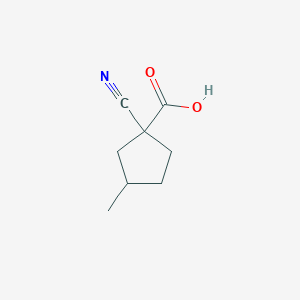
1-Cyano-3-methylcyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyano-3-methylcyclopentane-1-carboxylic acid is an organic compound with a unique structure that includes a cyano group and a carboxylic acid group attached to a cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Cyano-3-methylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclopentanone with cyanide ions under basic conditions to introduce the cyano group. The resulting intermediate is then subjected to hydrolysis to form the carboxylic acid group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed hydrocarboxylation of cyclopentene derivatives. This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 1-Cyano-3-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Cyano-3-methylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-Cyano-3-methylcyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The carboxylic acid group can also interact with proteins and other biomolecules, affecting their function and activity.
相似化合物的比较
Cyclopentanecarboxylic acid: Lacks the cyano group but shares the cyclopentane ring and carboxylic acid group.
3-Methylcyclopentanecarboxylic acid: Similar structure but without the cyano group.
1-Methylcyclopentanecarboxylic acid: Another related compound with a methyl group instead of a cyano group.
Uniqueness: 1-Cyano-3-methylcyclopentane-1-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the cyclopentane ring. This combination of functional groups imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
1-cyano-3-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c1-6-2-3-8(4-6,5-9)7(10)11/h6H,2-4H2,1H3,(H,10,11) |
InChI 键 |
KQHNJSGVQPZINZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C1)(C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


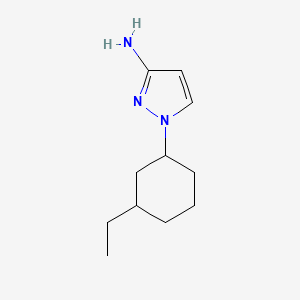
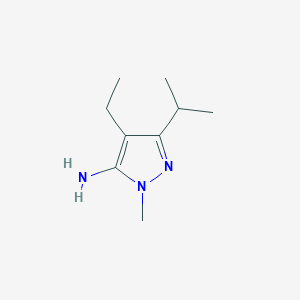
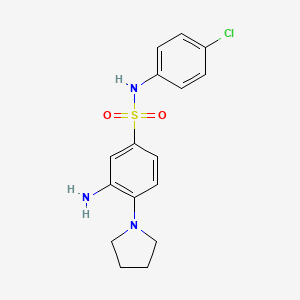
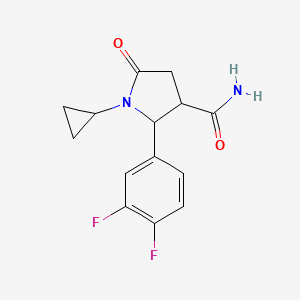
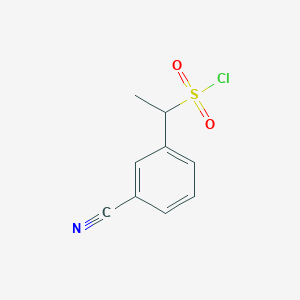
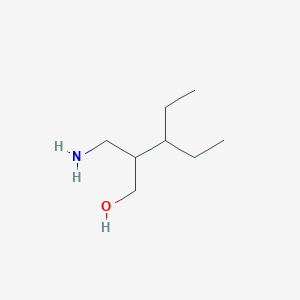
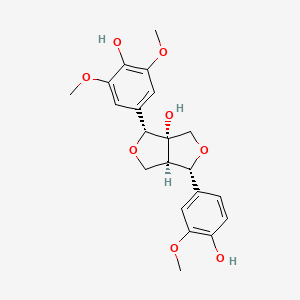
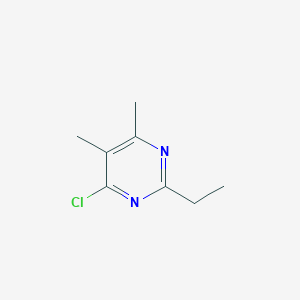
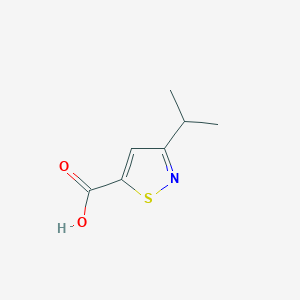

![1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13069371.png)

![1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13069377.png)

